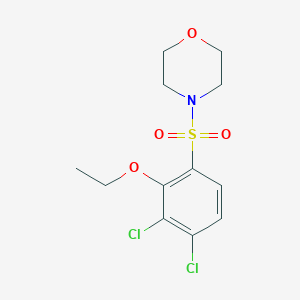
2,3-Dichloro-6-(4-morpholinylsulfonyl)phenyl ethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-6-(4-morpholinylsulfonyl)phenyl ethyl ether, commonly known as DMSPE, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of DMSPE is not fully understood. However, it has been suggested that DMSPE may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
DMSPE has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in the production of inflammatory prostaglandins. DMSPE has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMSPE has been shown to inhibit the replication of several viruses, including HIV-1, HCV, and influenza A virus.
Vorteile Und Einschränkungen Für Laborexperimente
DMSPE has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. DMSPE is also relatively stable and can be stored for extended periods of time. However, one limitation of DMSPE is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on DMSPE. One area of research is the development of DMSPE analogs with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of DMSPE, which may provide insights into the development of new therapeutic strategies. Additionally, further studies are needed to evaluate the safety and efficacy of DMSPE in animal models and clinical trials.
Conclusion:
In conclusion, DMSPE is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and antiviral properties, and has been studied for its potential use in the treatment of neurological disorders. While the mechanism of action of DMSPE is not fully understood, it has several advantages for lab experiments and several future directions for research.
Synthesemethoden
DMSPE is a synthetic compound that can be synthesized through a multistep process. The first step involves the reaction of 2,3-dichlorophenol and 4-morpholinylsulfonamide to produce 2,3-dichloro-6-(4-morpholinylsulfonyl)phenol. This intermediate is then reacted with ethyl iodide to produce DMSPE.
Wissenschaftliche Forschungsanwendungen
DMSPE has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and antiviral properties. DMSPE has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2,3-Dichloro-6-(4-morpholinylsulfonyl)phenyl ethyl ether |
|---|---|
Molekularformel |
C12H15Cl2NO4S |
Molekulargewicht |
340.2 g/mol |
IUPAC-Name |
4-(3,4-dichloro-2-ethoxyphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C12H15Cl2NO4S/c1-2-19-12-10(4-3-9(13)11(12)14)20(16,17)15-5-7-18-8-6-15/h3-4H,2,5-8H2,1H3 |
InChI-Schlüssel |
ZYIWICYNQPYMFG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCOCC2 |
Kanonische SMILES |
CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)



![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288549.png)








